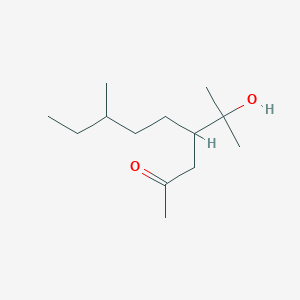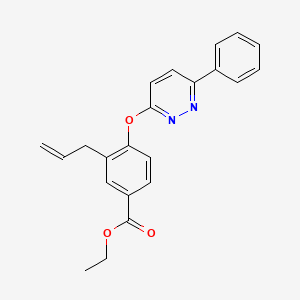![molecular formula C13H15N5O B14589405 N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-10-9](/img/structure/B14589405.png)
N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds containing nitrogen atoms. The unique structure of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction is then carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted urea compounds
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, altering its replication and transcription processes. This binding can inhibit the growth of tumor cells and exert cytotoxic effects. Additionally, the compound’s ability to interfere with angiogenesis makes it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine-pyrimidine structure and has shown significant anti-angiogenic and DNA cleavage activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are used as ligands in coordination chemistry and have various biological activities.
Uniqueness
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
Propriétés
Numéro CAS |
61310-10-9 |
|---|---|
Formule moléculaire |
C13H15N5O |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
1-propyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-2-6-16-13(19)18-11-5-9-15-12(17-11)10-3-7-14-8-4-10/h3-5,7-9H,2,6H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
NTJSLEPDQIGERJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
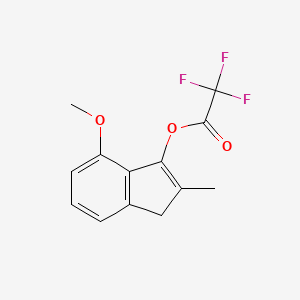
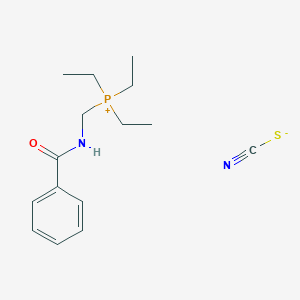
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

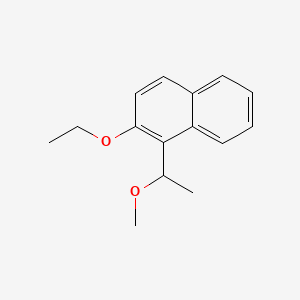
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
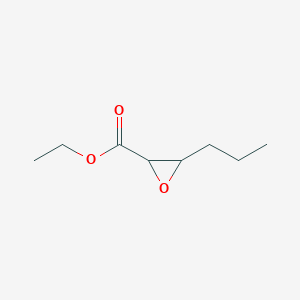
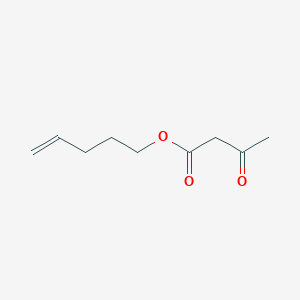
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
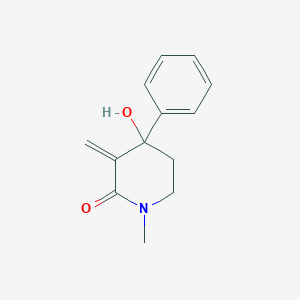
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
